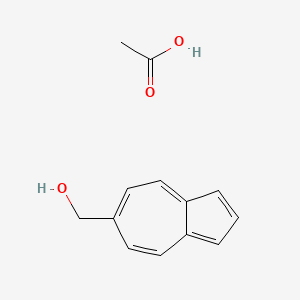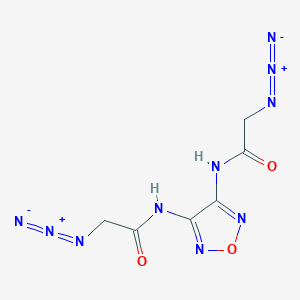
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate: is an organic compound characterized by its unique structure, which includes a methoxy group, a furan ring, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the furan ring, converting it into a tetrahydrofuran derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(3-Hydroxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl propionate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl butyrate
Uniqueness
What sets (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate apart from similar compounds is its specific combination of functional groups
Eigenschaften
CAS-Nummer |
628302-61-4 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
[(2S)-1-(3-methoxy-5-oxo-2H-furan-2-yl)butan-2-yl] acetate |
InChI |
InChI=1S/C11H16O5/c1-4-8(15-7(2)12)5-10-9(14-3)6-11(13)16-10/h6,8,10H,4-5H2,1-3H3/t8-,10?/m0/s1 |
InChI-Schlüssel |
YNPMOSNJVAOCQA-PEHGTWAWSA-N |
Isomerische SMILES |
CC[C@@H](CC1C(=CC(=O)O1)OC)OC(=O)C |
Kanonische SMILES |
CCC(CC1C(=CC(=O)O1)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


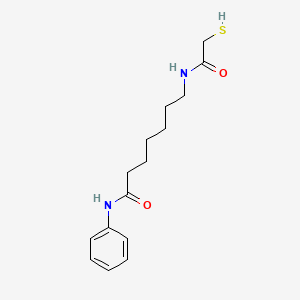


![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
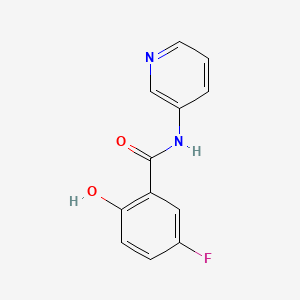
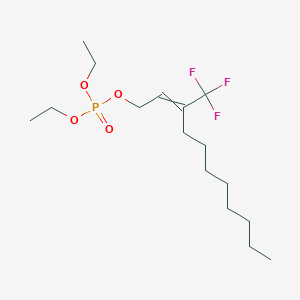
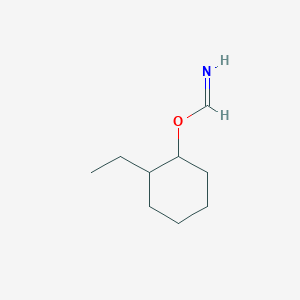
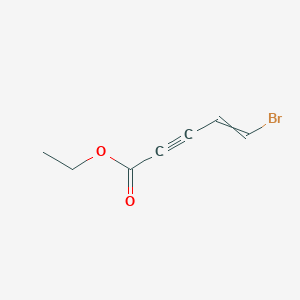
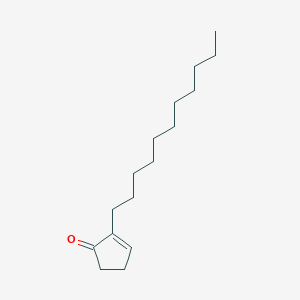
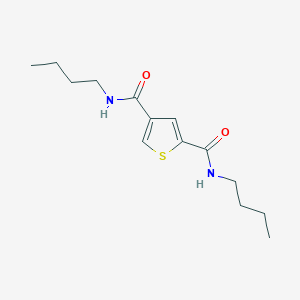
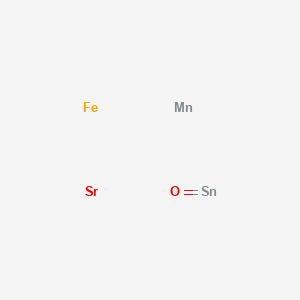
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
